molecular formula C8H5ClN4OS B370822 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 109321-39-3

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B370822
CAS No.: 109321-39-3
M. Wt: 240.67g/mol
InChI Key: DXISNJIZTPXFBV-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring, a thiadiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Scientific Research Applications

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent, which are highly effective and have less toxicity . Additionally, the exploration of other potential therapeutic applications of these compounds could be a promising direction for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.

    Condensation Reagents: Aldehydes, ketones, and acids can be used in condensation reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole derivatives, and various condensation products.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    Pyridine carboxamides: These compounds share the pyridine ring and carboxamide group and are used in various medicinal applications.

Uniqueness

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the pyridine ring, thiadiazole ring, and carboxamide group, which imparts specific biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological effects.

Properties

IUPAC Name

2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4OS/c9-6-5(2-1-3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXISNJIZTPXFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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